4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde
Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is a complex organic compound that features a dihydroisoquinoline moiety fused with a nitrobenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline core.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzoic acid
Reduction: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde and its derivatives often involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acids: These compounds share the dihydroisoquinoline core and have been studied for their selectivity towards specific enzymes.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives are known for their biological activities, including antioomycete and antidepressant properties.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-nitrobenzaldehyde is unique due to the presence of both the nitro and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-12-5-6-15(16(9-12)18(20)21)17-8-7-13-3-1-2-4-14(13)10-17/h1-6,9,11H,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRACKMBOZDYLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403232 | |
Record name | SBB002467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695191-67-4 | |
Record name | 4-(3,4-Dihydro-2(1H)-isoquinolinyl)-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695191-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB002467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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